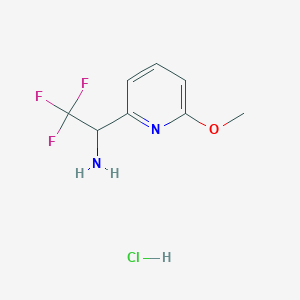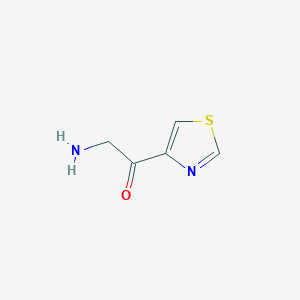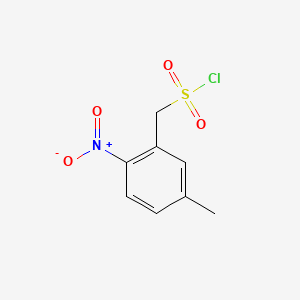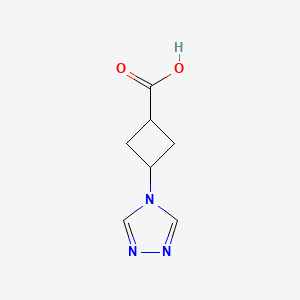
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9F3N2O·HCl. This compound is characterized by the presence of a trifluoromethyl group, a methoxypyridine ring, and an amine hydrochloride group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroethanol and 6-methoxypyridine.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reaction.
Intermediate Formation: The intermediate compound, 2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanol, is formed through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency and safety in production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to investigate biological pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxypyridine ring can interact with various enzymes and receptors, modulating their activity. The amine hydrochloride group facilitates the formation of hydrogen bonds, stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-amine hydrochloride
- 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanol
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the methoxypyridine ring provides specific binding interactions. These features make it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H10ClF3N2O |
|---|---|
Molekulargewicht |
242.62 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2O.ClH/c1-14-6-4-2-3-5(13-6)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H |
InChI-Schlüssel |
HQSPUHPKDFVBOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)C(C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)
![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)

![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)

